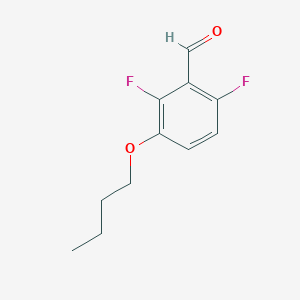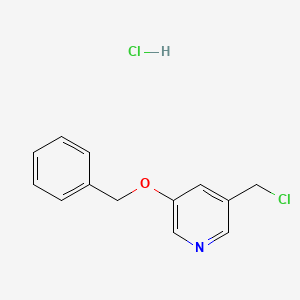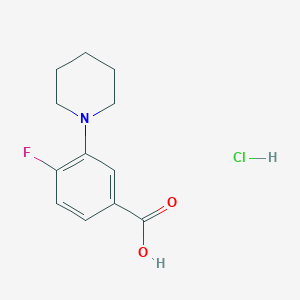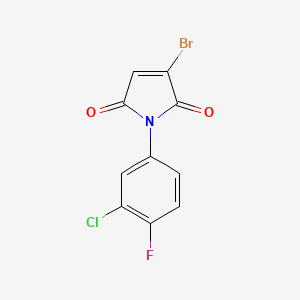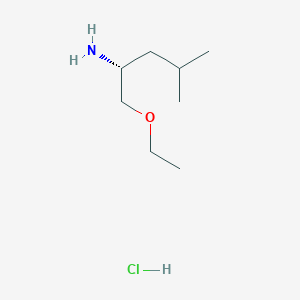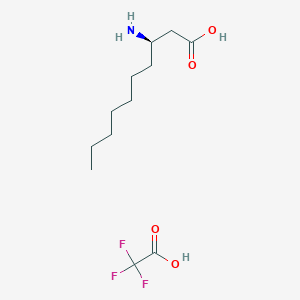
(3R)-3-aminodecanoic acid, trifluoroacetic acid
説明
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is widely used in organic chemistry for various purposes .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Molecular Structure Analysis
The molecular structure of TFA is CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis
TFA is a known breakdown product of numerous pesticides and of many other industrial chemicals including hydrochlorofluorocarbons and hydrofluorocarbons (HCFCs and HFCs, which are used as propellants in various sprays and as cooling agents), fluoropolymers (such as teflon) and medicinal products (such as the anaesthetic halothane) .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .科学的研究の応用
Chromatography and Mass Spectrometry
Trifluoroacetic acid (TFA) is extensively used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) for the analysis of proteins and peptides. While TFA enhances reversed-phase chromatographic performance, it can lead to mass spectrometry signal suppression during electrospray ionization. Studies have explored various means to mitigate this issue, such as the introduction of mobile phase additives like formate buffer, acetic acid, or propionic acid, which can improve MS sensitivity and maintain chromatography integrity (Bobály et al., 2015), (Shou & Naidong, 2005).
Protein Characterization
In protein characterization, the addition of glycine in TFA-containing mobile phases has been found to significantly boost mass spectrometry responses by mitigating ion suppression, thereby enhancing the detection sensitivity in LC-MS-based biopharmaceutical characterization (Mao et al., 2020).
Organic Synthesis
TFA is used as an effective catalyst and reagent in various organic synthesis reactions, including the synthesis of dihydropyrroles, quinolin-2-ones, and quinolines. It aids in processes such as the domino reaction, Claisen rearrangement, and cyclization, showcasing its versatility and efficiency in promoting chemical transformations (Lashkari et al., 2018), (Pathak et al., 2007).
Catalysis
The catalytic applications of TFA are evident in the synthesis of medicinally important compounds like benzodiazepines and amino alcohol derivatives. Its role in catalyzing condensation, intramolecular cyclization, and coupling reactions highlights its importance in pharmaceutical and organic chemistry (Bera et al., 2014), (Roy et al., 2015).
Structural Chemistry
In structural chemistry, TFA is involved in the formation of specific structures like zwitterionic argininium cations and trifluoroacetate anions, playing a role in the analysis and structural elucidation of compounds (Suresh et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMKJPCDEOBS-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-aminodecanoic acid, trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



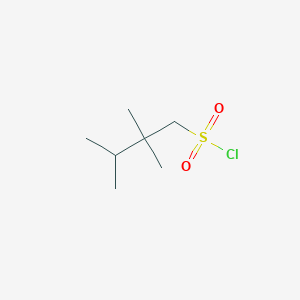
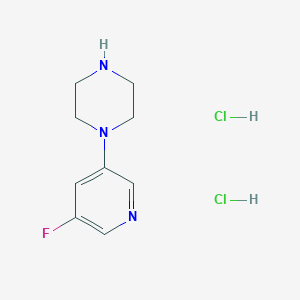
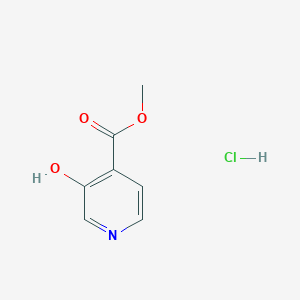
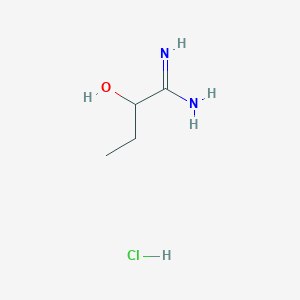
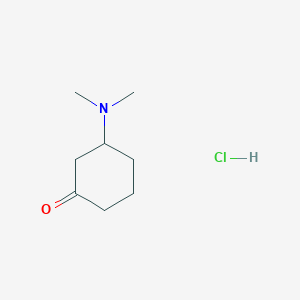
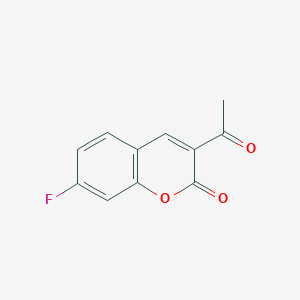
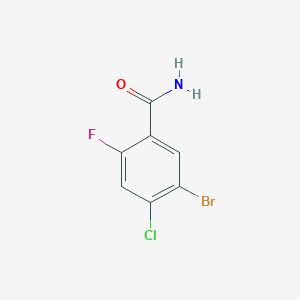
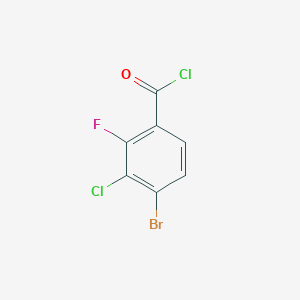
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
